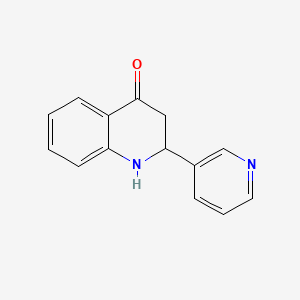
(2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol is a synthetic organic compound that features a unique combination of azetidine and tetrahydropyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Azetidine Ring to the Tetrahydropyran Ring: This step often involves nucleophilic substitution reactions where the azetidine ring is introduced to a pre-formed tetrahydropyran ring.
Introduction of the Ethoxy Group: This can be done through etherification reactions using ethyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with azetidine and tetrahydropyran rings are often studied for their pharmacological properties, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol exerts its effects would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2-(Azetidin-1-ylmethyl)-tetrahydro-2H-pyran-3-ol: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(2R,3S)-2-(Pyrrolidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol: Contains a pyrrolidine ring instead of an azetidine ring, which could influence its chemical properties and applications.
Uniqueness
The presence of both azetidine and tetrahydropyran rings, along with the ethoxy group, makes (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol unique. This combination of structural features may confer distinct reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
(2R,3S)-2-(azetidin-1-ylmethyl)-6-ethoxyoxan-3-ol |
InChI |
InChI=1S/C11H21NO3/c1-2-14-11-5-4-9(13)10(15-11)8-12-6-3-7-12/h9-11,13H,2-8H2,1H3/t9-,10+,11?/m0/s1 |
Clé InChI |
HQWXJNQFVJFMII-MTULOOOASA-N |
SMILES isomérique |
CCOC1CC[C@@H]([C@H](O1)CN2CCC2)O |
SMILES canonique |
CCOC1CCC(C(O1)CN2CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)









